![molecular formula C12H10N2O8 B14364958 2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid CAS No. 94223-91-3](/img/structure/B14364958.png)
2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Methoxyimino Group: This can be achieved by reacting a suitable precursor with methoxyamine under acidic or basic conditions.
Introduction of the Nitrobenzoyl Group: This step involves the esterification of the intermediate with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
Formation of the Oxobutanoic Acid Moiety: This can be accomplished through a series of reactions including oxidation and ester hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.
化学反応の分析
Types of Reactions
2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products may include esters or amides.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of advanced materials.
作用機序
The mechanism of action of 2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
2-(Methoxyimino)-3-oxobutanoic acid: Lacks the nitrobenzoyl group.
4-[(4-Nitrobenzoyl)oxy]-3-oxobutanoic acid: Lacks the methoxyimino group.
2-(Methoxyimino)-4-[(4-aminobenzoyl)oxy]-3-oxobutanoic acid: Contains an amino group instead of a nitro group.
Uniqueness
2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid is unique due to the presence of both the methoxyimino and nitrobenzoyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
94223-91-3 |
|---|---|
分子式 |
C12H10N2O8 |
分子量 |
310.22 g/mol |
IUPAC名 |
2-methoxyimino-4-(4-nitrobenzoyl)oxy-3-oxobutanoic acid |
InChI |
InChI=1S/C12H10N2O8/c1-21-13-10(11(16)17)9(15)6-22-12(18)7-2-4-8(5-3-7)14(19)20/h2-5H,6H2,1H3,(H,16,17) |
InChIキー |
UXFYHLKUVOHHIO-UHFFFAOYSA-N |
正規SMILES |
CON=C(C(=O)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


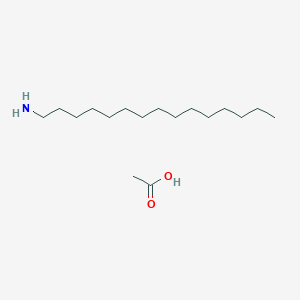
![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)
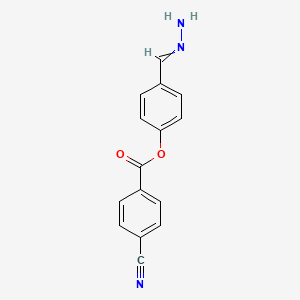


![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
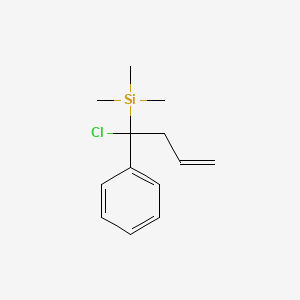

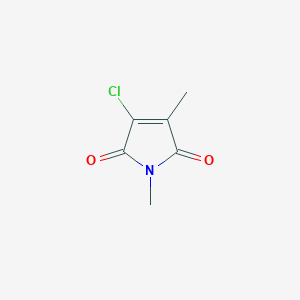

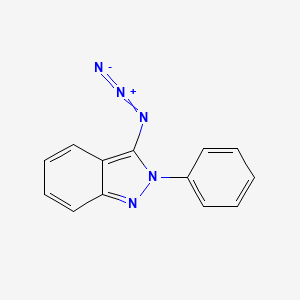
![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
